6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride
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Overview
Description
6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2BrClF2O2S and a molecular weight of 291.5 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of difluorophenyllithium with sulfuryl chloride . The reaction conditions typically require a controlled environment to ensure the proper formation of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild to moderate conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
Sulfonamide Derivatives: These are formed when the sulfonyl chloride group is substituted with amines.
Other Substituted Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Scientific Research Applications
6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride primarily involves electrophilic aromatic substitution reactions. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form substituted products. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the final substituted benzene ring .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzenesulfonyl Chloride: Similar in structure but lacks the bromine atom.
4-Bromo-2,3-difluorobenzene-1-sulfonyl Chloride: Similar but with the bromine atom in a different position.
Uniqueness
6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique arrangement can influence the compound’s reactivity and the types of reactions it undergoes, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C6H2BrClF2O2S |
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Molecular Weight |
291.50 g/mol |
IUPAC Name |
6-bromo-2,3-difluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-3-1-2-4(9)5(10)6(3)13(8,11)12/h1-2H |
InChI Key |
STZANUOBYHGGNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
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